molecular formula C7H11NO2 B12900675 1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one CAS No. 72128-81-5

1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one

Cat. No.: B12900675
CAS No.: 72128-81-5
M. Wt: 141.17 g/mol
InChI Key: DLANIMXIMYMWLH-UHFFFAOYSA-N
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Description

1-(3-Ethyl-4,5-dihydroisoxazol-5-yl)ethanone is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by an ethanone group attached to a 3-ethyl-4,5-dihydroisoxazole ring

Preparation Methods

The synthesis of 1-(3-Ethyl-4,5-dihydroisoxazol-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of an appropriate aldehyde with nitroacetic esters to form intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives . This intermediate can then be further processed to yield the desired isoxazole derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Ethyl-4,5-dihydroisoxazol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Ethyl-4,5-dihydroisoxazol-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-4,5-dihydroisoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity. For example, some isoxazole compounds have been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific derivative and its structure.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-3-6-4-7(5(2)9)10-8-6/h7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLANIMXIMYMWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501462
Record name 1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72128-81-5
Record name 1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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